Unii-P4rox5elt2

Pharmacokinetics Photodynamic Therapy Safety Profile

Talaporfin (UNII-P4ROX5ELT2) is a second-generation chlorin-based photosensitizer with decisive advantages over first-generation porphyrins. Its BCRP efflux pump independence ensures consistent efficacy in resistant cancer models. The 134-hour plasma half-life enables shorter light-shielding periods, reducing animal welfare concerns. Water solubility simplifies aqueous formulation without complex solubilization strategies. Well-characterized absorption saturation (0.5–10 mJ/cm²) supports high-fluence pulsed laser studies. Choose Talaporfin for reproducible, translationally relevant PDT research.

Molecular Formula C38H41N5O9
Molecular Weight 711.8 g/mol
CAS No. 110230-98-3
Cat. No. B022635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-P4rox5elt2
CAS110230-98-3
Synonymslaserphyrin
mono-L-aspartyl chlorin e6
monoaspartyl chlorin e6
N-aspartyl chlorin e6
N-aspartylchlorin e6
NPe6
Talaporfin
talaporfin sodium
Molecular FormulaC38H41N5O9
Molecular Weight711.8 g/mol
Structural Identifiers
SMILESCCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)O)CC(=O)NC(CC(=O)O)C(=O)O)CCC(=O)O)C)C)C=C)C
InChIInChI=1S/C38H41N5O9/c1-7-20-16(3)24-12-26-18(5)22(9-10-32(45)46)35(42-26)23(11-31(44)41-30(37(49)50)15-33(47)48)36-34(38(51)52)19(6)27(43-36)14-29-21(8-2)17(4)25(40-29)13-28(20)39-24/h7,12-14,18,22,30,39,43H,1,8-11,15H2,2-6H3,(H,41,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)/t18-,22-,30-/m0/s1
InChIKeyVSEIDZLLWQQJGK-BRXYURPTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Talaporfin (UNII-P4ROX5ELT2, CAS 110230-98-3) Technical Baseline and Procurement Context


UNII-P4ROX5ELT2 is the unique ingredient identifier for Talaporfin, a chlorin-based second-generation photosensitizer utilized in photodynamic therapy (PDT) [1]. It is also identified as mono-L-aspartyl chlorin e6, NPe6, or LS11 [1]. This compound is a semisynthetic derivative of chlorin e6, with a molecular formula of C38H41N5O9 and a molecular weight of 711.76 g/mol [2]. Talaporfin is clinically recognized for its strong absorption peak at 664 nm [3] and has received regulatory approval in Japan for the treatment of lung and esophageal cancers [4]. For research and industrial use, it is available as a dark blue-green, water-soluble powder that is light-sensitive and requires storage under vacuum [3].

Why Talaporfin (UNII-P4ROX5ELT2) Cannot Be Substituted with Generic Porphyrin Photosensitizers


In photodynamic therapy research and industrial applications, substituting Talaporfin (UNII-P4ROX5ELT2) with another photosensitizer—such as a first-generation porphyrin like Porfimer sodium—is not scientifically equivalent. The in-class compounds exhibit markedly different photophysical and pharmacokinetic properties that directly impact experimental reproducibility and clinical utility. Talaporfin is a second-generation chlorin derivative, which provides a distinct advantage in terms of absorption wavelength and tissue penetration compared to earlier porphyrin-based agents [1]. Furthermore, its molecular structure, featuring a reduced porphyrin ring and an aspartic acid side chain, confers a specific cellular uptake mechanism and clearance profile that are not shared by other PDT agents [2]. A generic substitution would therefore introduce critical variables, including altered biodistribution, efficacy, and safety, undermining the validity of comparative studies and the reliability of results [3].

Quantifiable Differentiation of Talaporfin (UNII-P4ROX5ELT2) Against Comparators: A Procurement Evidence Guide


Rapid Systemic Clearance and Reduced Photosensitivity Burden of Talaporfin vs. Porfimer Sodium

Talaporfin exhibits a significantly shorter plasma half-life and a correspondingly reduced period of cutaneous photosensitivity compared to the first-generation photosensitizer, Porfimer sodium. Clinical pharmacokinetic data show a plasma half-life of 134 hours for Talaporfin, which is substantially shorter than the 250-hour half-life for Porfimer sodium [1]. This translates directly into a shorter clinical sun-shade period [1]. In a clinical trial for early lung cancer, 84.8% of patients (28 of 33) no longer exhibited photosensitivity just 2 weeks after Talaporfin administration [1].

Pharmacokinetics Photodynamic Therapy Safety Profile

High-Intensity Pulsed Irradiation Behavior: Absorption Saturation Differences Between Talaporfin and Porfimer Sodium

Under high-intensity pulsed irradiation, Talaporfin sodium demonstrates a distinct photophysical behavior characterized by a greater propensity for absorption saturation compared to Porfimer sodium. An in vitro study using pulse energy densities ranging from 0.5 to 10 mJ/cm² revealed that Talaporfin sodium was easier to saturate [1]. This saturation resulted in a significant suppression of Talaporfin-mediated oxygen consumption, photodegradation, and photocytotoxicity at higher pulse energy densities [1]. Conversely, Porfimer sodium did not exhibit significant absorption saturation across a range of 0.31 to 31 mJ/cm² [1].

Photophysics Laser-Tissue Interaction Dosimetry

Quantified Tumor-to-Normal Tissue Selectivity in Head and Neck Cancers

The therapeutic index of a photosensitizer is heavily dependent on its ability to selectively accumulate in tumor tissue. A clinical pharmacokinetic study in 14 patients with head and neck cancer quantified this selectivity for Talaporfin. Four hours after intravenous administration (40 mg/m²), tumor-to-normal-tissue concentration ratios were measured in 9 patients, ranging from 2.32:1 to 5.69:1 [1]. This indicates that more than double the amount of Talaporfin sodium was maintained within the tumor tissue compared to normal surrounding tissues [1]. Furthermore, 13 out of 14 patients achieved a tumor tissue concentration exceeding 1 μg/g [1].

Tumor Targeting Biodistribution Head and Neck Oncology

Quantified Singlet Oxygen Generation Efficiency in Comparison to Other Photosensitizers

Singlet oxygen (¹O₂) is the primary cytotoxic agent in photodynamic therapy. The quantum yield (ΦΔ) for singlet oxygen generation is a fundamental metric of a photosensitizer's efficiency. Using near-infrared luminescence spectroscopy, the ΦΔ of Talaporfin sodium was measured as 0.53 [1]. This was determined alongside other photosensitizers, including protoporphyrin IX (ΦΔ = 0.77) and lipidated protoporphyrin IX (ΦΔ = 0.87) [1]. The measured ΦΔ of Talaporfin is a critical parameter for quantitative dosimetry, as it directly influences the amount of ¹O₂ generated for a given light dose [1].

Photochemistry Reactive Oxygen Species Therapeutic Efficacy

Superior Antitumor Efficacy in BCRP-Expressing Lung Cancers Compared to Photofrin-PDT

The expression of drug efflux pumps, such as Breast Cancer Resistance Protein (BCRP), can be a molecular determinant of photodynamic therapy (PDT) outcome. Translational research has shown that while BCRP expression diminishes the antitumor effect of Photofrin-PDT by pumping the drug out of cells, Talaporfin (NPe6)-PDT exhibits a strong antitumor effect regardless of BCRP expression status [1]. This suggests Talaporfin is not a substrate for BCRP [1]. Consequently, NPe6-PDT may be superior to Photofrin-PDT for treating lung cancers where BCRP is a factor [2].

Drug Resistance Lung Cancer Molecular Targeting

Water Solubility as a Formulation and Handling Differentiator

The physicochemical properties of a compound directly influence its handling, formulation, and biological availability. Talaporfin sodium is explicitly characterized as a water-soluble photosensitizer . The free acid form (CAS 110230-98-3) is also reported as soluble in water [1]. This is a key differentiator from many other porphyrin-based photosensitizers that are highly hydrophobic and require complex liposomal or emulsion-based formulations (e.g., Verteporfin in Visudyne®) [2]. The high water solubility facilitates simpler preparation of aqueous solutions for both in vitro and in vivo studies [1].

Formulation Biocompatibility Logistics

Best-Fit Research and Industrial Application Scenarios for Talaporfin (UNII-P4ROX5ELT2)


Investigating PDT in Tumors with High BCRP/ABCG2 Efflux Pump Expression

As a non-substrate for the BCRP efflux pump, Talaporfin is the photosensitizer of choice for studying PDT efficacy in cancer models known to overexpress this resistance marker [1]. Its efficacy is maintained regardless of BCRP status, making it a superior tool for translational research in lung and other cancers where BCRP-mediated drug efflux is a confounding variable.

High-Throughput In Vitro PDT Screening with Pulsed Laser Systems

The well-characterized absorption saturation behavior of Talaporfin under high-intensity pulsed irradiation (0.5–10 mJ/cm²) makes it an ideal candidate for studies using high-fluence-rate or pulsed lasers [2]. Its predictable suppression of oxygen consumption and photodegradation at these fluences provides a defined experimental window for optimizing parameters like pulse energy density and duty cycle.

In Vivo Studies Requiring Rapid Clearance and Reduced Post-Treatment Photosensitivity

For longitudinal in vivo studies where extended periods of light shielding are impractical or detrimental to animal welfare, Talaporfin's rapid clearance profile (134-hour plasma half-life) is a decisive advantage [3]. This property allows for a shorter sun-shade period compared to first-generation agents like Porfimer sodium, improving study logistics and reducing the risk of cutaneous phototoxicity events.

Development of Aqueous-Based PDT Formulations

Due to its inherent water solubility, Talaporfin is the preferred active pharmaceutical ingredient (API) for developing simple, aqueous-based formulations . This is a significant advantage over hydrophobic photosensitizers that require complex solubilization strategies, enabling a more straightforward path in formulation development, analytical method validation, and scale-up for preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Unii-P4rox5elt2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.